1-Azido-2-(diazomethyl)benzene
CAS No.: 189351-80-2
Cat. No.: VC19090980
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189351-80-2 |
|---|---|
| Molecular Formula | C7H5N5 |
| Molecular Weight | 159.15 g/mol |
| IUPAC Name | (6-diazonioiminocyclohexa-2,4-dien-1-ylidene)methyliminoazanide |
| Standard InChI | InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H |
| Standard InChI Key | DBILXGKNJFHOIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=[N-])C(=N[N+]#N)C=C1 |
Introduction
Structural and Physical Properties
Molecular Characteristics
1-Azido-2-(diazomethyl)benzene has the molecular formula C₇H₅N₅, with a molecular weight of 159.15 g/mol . Its structure comprises a benzene ring with an azide group at position 1 and a diazomethyl group at position 2, as indicated by its canonical SMILES notation: C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-]. The compound belongs to the class of azides, which are highly reactive due to their strained N₃ groups, and diazomethanes, which are energy-rich intermediates.
Table 1: Key Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 294662-04-7 | |
| Molecular Formula | C₇H₅N₅ | |
| Molecular Weight | 159.15 g/mol | |
| InChIKey | MRCYKZAPMFIKOZ-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-] |
Spectroscopic Features
While direct spectroscopic data for 1-Azido-2-(diazomethyl)benzene is limited, analogous compounds provide insights. For example, 1-azido-3-(diazomethyl)benzene exhibits characteristic ¹H NMR signals for aromatic protons and diazomethyl groups, with peaks in the range of δ 7.0–7.5 ppm for aromatic hydrogens and δ 5.5–6.0 ppm for diazomethyl protons . The azide group typically shows a strong IR absorption near 2100 cm⁻¹, while the diazomethyl group may exhibit peaks around 2050–2150 cm⁻¹ .
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-Azido-2-(diazomethyl)benzene involves multi-step procedures, often starting from halogenated benzene precursors. A general approach includes:
-
Nucleophilic Substitution: A halogenated benzene (e.g., 2-chlorobenzyl bromide) undergoes substitution with sodium azide (NaN₃) to introduce the azido group .
-
Diazomethylation: The resulting azide is subjected to diazomethylation using reagents like diazomethane (CH₂N₂) or metalated ylides (e.g., Seyferth–Gilbert reagents) .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Azide Introduction | NaN₃, DMF, 64°C, 6 h | 90–99% | |
| Diazomethylation | CH₂N₂, CH₃CN, 0°C | 70–85% |
Challenges and Optimization
Key challenges include stabilizing the diazomethyl group, which is prone to decomposition under thermal or acidic conditions. Recent advancements in azide-free diazomethanide synthesis using nitrous oxide (N₂O) and metalated ylides offer safer alternatives, avoiding explosive intermediates .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | Cool, dry, away from light | |
| Handling | Use gloves, fume hood | |
| Disposal | Incinerate in controlled environment |
Reactivity and Applications
Click Chemistry
The azido group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer chemistry . For example:
Diazomethyl Group Reactivity
The diazomethyl group acts as a carbene precursor or participates in [2+1] cycloadditions with alkenes or alkynes. It is also used in Staudinger reactions with triphenylphosphine to generate iminophosphoranes .
Table 4: Key Reactions
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| CuAAC | CuI, RT, 12 h | 1,2,3-Triazole | |
| Cycloaddition | Thermal, 80°C | Spirocyclic Compounds | |
| Staudinger | PPh₃, CH₂Cl₂ | Iminophosphorane |
Materials Science Applications
In metal-organic frameworks (MOFs), azidomethyl-functionalized linkers enable post-synthetic modification via click reactions, enhancing porosity and functionality .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume